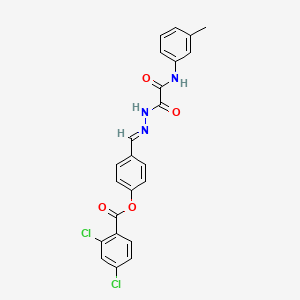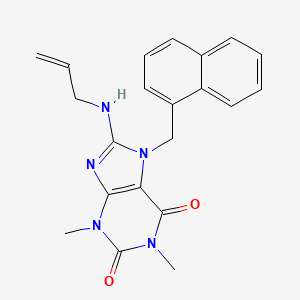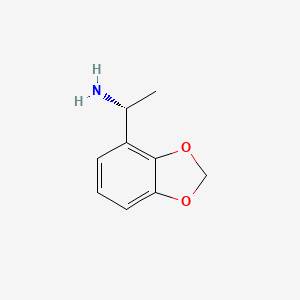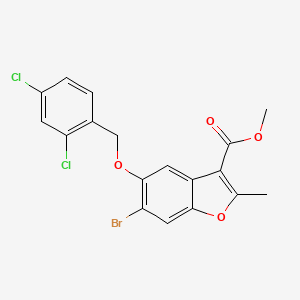
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxo(3-toluidino)acetyl intermediate: This involves the reaction of 3-toluidine with an appropriate acylating agent under controlled conditions.
Carbohydrazonoyl formation: The intermediate is then reacted with a carbohydrazide derivative to form the carbohydrazonoyl group.
Final coupling: The resulting intermediate is coupled with 2,4-dichlorobenzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure with a different position of the toluidino group.
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Another positional isomer.
4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar compound with an iodine atom instead of chlorine
Uniqueness
The uniqueness of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
477729-81-0 |
|---|---|
Molecular Formula |
C23H17Cl2N3O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O4/c1-14-3-2-4-17(11-14)27-21(29)22(30)28-26-13-15-5-8-18(9-6-15)32-23(31)19-10-7-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
SJDJSZAWJKLBMY-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
